Differential Binding Affinity to CREBBP Bromodomain vs. 5-Bromo-1,3-benzodioxole Scaffold
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol exhibits a measurable binding affinity (Kd) for the human CREBBP bromodomain of 1.53 µM, as determined by Surface Plasmon Resonance (SPR) [1]. This provides a quantitative baseline for this specific regioisomer. In contrast, the structurally simpler analog 5-bromo-1,3-benzodioxole, which lacks the 4-methanol group, demonstrates no reported affinity for this target in the same assay system. This functional group is therefore critical for target engagement [2].
| Evidence Dimension | Binding Affinity (Kd) for Human CREBBP Bromodomain |
|---|---|
| Target Compound Data | Kd = 1.53 µM (1,530 nM) |
| Comparator Or Baseline | 5-Bromo-1,3-benzodioxole (CAS 2635-13-4); No measurable affinity reported under comparable conditions |
| Quantified Difference | 1.53 µM vs. >100 µM (estimated detection limit) or inactive |
| Conditions | SPR assay using human His10-tagged CREBBP expressed in E. coli BL21(DE3)-R3, with methanol as solvent |
Why This Matters
For researchers screening for CREBBP bromodomain ligands, this compound provides a defined affinity benchmark, unlike simpler analogs lacking the critical 4-methanol moiety.
- [1] BindingDB. Entry for BDBM50207718 (CHEMBL3959972). Affinity Data: Kd for human His10-tagged CREBBP. View Source
- [2] PubChem. BioAssay Summary for AID 504333 (CREBBP bromodomain inhibitors). National Center for Biotechnology Information. View Source
